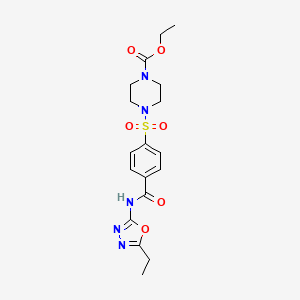
4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as "FEHPEP," is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. FEHPEP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of FEHPEP is not yet fully understood, but it is believed to interact with certain enzymes and receptors in the body to produce its effects. Some studies have suggested that FEHPEP may act as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation, while others have suggested that it may interact with certain receptors in the brain to produce its effects.
Biochemical and Physiological Effects:
FEHPEP has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have neuroprotective effects, as well as the ability to modulate the immune system.
実験室実験の利点と制限
One advantage of using FEHPEP in lab experiments is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, FEHPEP has been found to exhibit a range of biological activities, making it a useful tool for investigating various physiological processes. However, one limitation of using FEHPEP in lab experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of certain studies.
将来の方向性
There are numerous future directions that could be pursued in the study of FEHPEP. One potential avenue of research is the development of new pharmaceuticals based on FEHPEP, with the goal of using its biological activities to treat various diseases. Another potential direction is the investigation of FEHPEP's interactions with specific enzymes and receptors in the body, which could provide insights into its mechanism of action. Additionally, further studies could be conducted to explore the potential benefits and limitations of using FEHPEP in lab experiments, as well as its potential applications in other fields such as agriculture and environmental science.
合成法
FEHPEP can be synthesized through a multi-step process involving the reaction of several different chemical compounds. One common method for synthesizing FEHPEP involves the reaction of 2-fluoroethylamine with 1H-pyrazole-3-carboxylic acid, which is then followed by the addition of N,N-diisopropylethylamine and ethyl chloroformate. The resulting compound is then treated with a solution of 2-aminoethanol in the presence of a catalyst to yield FEHPEP.
科学的研究の応用
FEHPEP has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One area of particular interest is the development of new pharmaceuticals, as FEHPEP has been found to exhibit a range of biological activities that could be useful in the treatment of various diseases.
特性
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O2/c9-1-3-13-5-6(10)7(12-13)8(15)11-2-4-14/h5,14H,1-4,10H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBGHFVKKOKRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2910564.png)
![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)

![(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910568.png)

